molecular formula C20H23ClN4O6S2 B2773167 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1215571-13-3

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B2773167
CAS No.: 1215571-13-3
M. Wt: 515
InChI Key: JRFKMPNTJXRBFM-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic chemical compound of interest in advanced chemical and pharmaceutical research. The structure of this molecule incorporates several pharmacologically significant motifs, including a 4,7-dimethoxybenzothiazole unit, a morpholinoethyl side chain, and a 5-nitrothiophene-2-carboxamide core . This specific combination of functional groups suggests potential for diverse biological activity, often making such compounds subjects of investigation in medicinal chemistry and drug discovery programs. As a benzothiazole derivative, it may be of particular value in the development of novel therapeutic agents. Researchers are exploring the properties and potential applications of this compound in various fields. For detailed information on specific research applications, pharmacological activity, or mechanism of action, investigators are advised to consult the current scientific literature and specialized databases. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2.ClH/c1-28-13-3-4-14(29-2)18-17(13)21-20(32-18)23(8-7-22-9-11-30-12-10-22)19(25)15-5-6-16(31-15)24(26)27;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFKMPNTJXRBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including thiazole and thiophene rings, contribute to its potential interactions with various biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Thiophene Moiety : Often associated with antioxidant and anti-inflammatory effects.
  • Morpholino Group : Enhances solubility and bioavailability, which is crucial for therapeutic applications.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities. The specific activities of this compound have not been extensively documented; however, the following potential activities are inferred based on related compounds:

  • Anticancer Activity : Compounds containing thiazole and thiophene rings have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structural elements have demonstrated efficacy against various cancer cell lines, including A549 lung cancer cells.
  • Antimicrobial Properties : The presence of the thiazole ring suggests potential antimicrobial activity, as many thiazole derivatives are known to exhibit such properties.
  • Anti-inflammatory Effects : Thiophene derivatives are often studied for their anti-inflammatory capabilities, indicating that this compound may also possess similar effects.

The precise mechanism of action for this compound remains to be elucidated through empirical studies. However, the following pathways are hypothesized based on its structural characteristics:

  • Inhibition of Angiogenesis : Nitrobenzoate-derived compounds have been shown to disrupt vascular growth by interfering with VEGF/VEGFR signaling pathways. This suggests that our compound may similarly affect angiogenesis, potentially serving as an antiangiogenic agent .

Q & A

Q. What are the critical synthetic steps for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride, and how are reaction conditions optimized?

The synthesis involves sequential functionalization of the benzo[d]thiazole and thiophene cores. Key steps include:

  • Core formation : Condensation of 4,7-dimethoxybenzothiazol-2-amine with 5-nitrothiophene-2-carboxylic acid derivatives under coupling agents (e.g., EDCI/HOBt) in DMF or DCM .
  • Morpholinoethyl incorporation : Alkylation or nucleophilic substitution to attach the 2-morpholinoethyl group, requiring controlled pH and temperature (40–60°C) to avoid side reactions .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate the hydrochloride salt, with yields typically 60–75% after optimization . Optimization focuses on solvent polarity, catalyst selection (e.g., triethylamine for deprotonation), and avoiding nitro group reduction during acidic conditions .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve the benzo[d]thiazole, morpholinoethyl, and nitrothiophene moieties. Key signals include methoxy protons (~3.8–4.0 ppm) and nitro group-induced deshielding in the thiophene ring .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the hydrochloride salt .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological targets of this compound?

  • Functional group modulation : Synthesize analogs with variations in the nitro group (e.g., cyano, trifluoromethyl) or morpholinoethyl chain length to assess impact on bioactivity .
  • Assay selection : Use kinase inhibition assays (e.g., ATP-binding site competition) or cellular viability assays (MTT) to link structural changes to activity. For example, benzo[d]thiazole derivatives often target protein kinases or DNA repair pathways .
  • Computational docking : Pair with molecular dynamics simulations to predict binding affinities to targets like PI3K or EGFR, leveraging the nitro group’s electron-withdrawing properties .

Q. How should researchers address contradictory data in literature regarding this compound’s biological efficacy?

  • Replicate under standardized conditions : Control variables such as cell line passage number, serum concentration, and compound solubility (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Dose-response validation : Perform EC50/IC50 curves across multiple assays (e.g., enzymatic vs. cellular) to distinguish direct target engagement from off-target effects .
  • Meta-analysis : Cross-reference pharmacokinetic data (e.g., LogP, plasma stability) to reconcile discrepancies between in vitro and in vivo results .

Q. What computational strategies predict the compound’s reactivity in biological or synthetic environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack, particularly at the nitrothiophene and morpholinoethyl groups .
  • Solvent effect modeling : Use COSMO-RS to simulate solubility and stability in polar aprotic solvents (e.g., DMF) or aqueous buffers .
  • Metabolic pathway prediction : Tools like MetaSite identify likely cytochrome P450 oxidation sites (e.g., demethylation of methoxy groups) .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Optimization Solvent: DMF/DCM; Temp: 40–60°C; Catalysts: EDCI/HOBt; Yield: 60–75%
Structural Confirmation 1^1H NMR (4.0 ppm: OCH3), HPLC purity >95%, HRMS ([M+H]+^+ = Calculated m/z)
Biological Assays Kinase inhibition (IC50), MTT viability (EC50), LogP = 2.5–3.2 (predicted)

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